REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:14])([CH3:13])[C:3]1[O:11][C:10]2[C:5](=[N+:6]([O-])[CH:7]=[CH:8][CH:9]=2)[CH:4]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:9]1[CH:8]=[CH:7][N:6]=[C:5]2[CH:4]=[C:3]([Si:2]([CH3:14])([CH3:13])[CH3:1])[O:11][C:10]=12
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Name
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|
Quantity
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10.51 g
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Type
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reactant
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Smiles
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C[Si](C1=CC2=[N+](C=CC=C2O1)[O-])(C)C
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Name
|
|
Quantity
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47.3 mL
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Type
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reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to RT
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Type
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ADDITION
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Details
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poured into a beaker
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Type
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WASH
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Details
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washing with minimal DCM
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Type
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TEMPERATURE
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Details
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cooled in a brine bath
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Type
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ADDITION
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Details
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Saturated sodium bicarbonate solution was added very slowly
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Type
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ADDITION
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Details
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solid sodium bicarbonate was added portion wise until the solution
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Type
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EXTRACTION
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Details
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The solution was extracted twice with DCM
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried with sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
The material was purified via column chromatography (gradient elution 5-40% EtOAc:Hex)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)C=C(O2)[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |